

# SK-575: A Novel Covalent BTK Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Preclinical Development

Audience: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SK-575** is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the discovery, in vitro and in vivo characterization, and preclinical development of **SK-575**. By forming a specific covalent bond with the Cysteine 481 residue in the BTK active site, **SK-575** achieves sustained target inhibition. Data presented herein demonstrate its high potency in enzymatic and cell-based assays, its selectivity against a panel of homologous kinases, and its efficacy in a preclinical xenograft model of B-cell lymphoma. The favorable pharmacokinetic and safety profile of **SK-575** supports its ongoing development as a potential therapeutic agent for B-cell malignancies.

### Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling component of the B-cell receptor (BCR) pathway. Its role in the proliferation and survival of both normal and malignant B-cells has made it a validated therapeutic target for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

**SK-575** was identified through a rational drug design and screening program aimed at discovering next-generation covalent BTK inhibitors with improved potency, selectivity, and a



favorable safety profile. This whitepaper provides a comprehensive overview of the preclinical data package for **SK-575**.

# **Discovery and Optimization**

The discovery of **SK-575** began with a high-throughput screen of an in-house library of compounds designed to react with cysteine residues. The initial hit compound, SK-101, demonstrated moderate potency but lacked ideal drug-like properties. A subsequent structure-activity relationship (SAR) campaign focused on optimizing the warhead chemistry and the scaffold to enhance target affinity and selectivity, leading to the identification of **SK-575**.

#### **Mechanism of Action**

**SK-575** is an irreversible inhibitor that functions by forming a covalent bond with the thiol group of the Cysteine 481 (Cys481) residue located within the ATP-binding pocket of BTK. This targeted covalent inhibition leads to the sustained inactivation of the kinase, effectively blocking downstream signaling pathways essential for B-cell survival and proliferation.





Click to download full resolution via product page

Caption: BTK Signaling Pathway and SK-575's Mechanism of Action.



# In Vitro Characterization Enzymatic and Cellular Potency

**SK-575** demonstrates potent inhibition of BTK enzymatic activity and downstream cellular signaling.

| Assay Type                                               | Metric | Value   |
|----------------------------------------------------------|--------|---------|
| Recombinant Human BTK                                    | IC50   | 1.2 nM  |
| TMD8 Lymphoma Cell Line (pBTK Y223)                      | IC50   | 5.8 nM  |
| Ramos Lymphoma Cell Line<br>(Anti-IgM induced Ca2+ flux) | IC50   | 8.1 nM  |
| TMD8 Lymphoma Cell Line<br>(Viability)                   | EC50   | 15.3 nM |

Table 1: In Vitro Potency of **SK-575**.

# **Kinase Selectivity**

To assess its specificity, **SK-575** was profiled against a panel of 400 kinases. High selectivity was observed for BTK over other kinases containing a homologous cysteine residue, such as TEC, BMX, and EGFR.

| Kinase | IC50 (nM) | Selectivity (Fold vs. BTK) |  |
|--------|-----------|----------------------------|--|
| ВТК    | 1.2       | 1                          |  |
| TEC    | 115       | 96                         |  |
| BMX    | 250       | 208                        |  |
| EGFR   | > 10,000  | > 8,333                    |  |
| ITK    | > 5,000   | > 4,167                    |  |

Table 2: Kinase Selectivity Profile of **SK-575**.



## **Pharmacokinetics**

The pharmacokinetic profile of **SK-575** was evaluated in mice and rats following a single oral (PO) or intravenous (IV) dose. The compound exhibits good oral bioavailability and a moderate half-life, supporting a once-daily dosing regimen.

| Species | Dose<br>(mg/kg) | Route | Cmax<br>(ng/mL) | T1/2 (h) | AUC<br>(ng·h/mL) | F (%) |
|---------|-----------------|-------|-----------------|----------|------------------|-------|
| Mouse   | 2               | IV    | 1,250           | 2.1      | 1,850            | -     |
| Mouse   | 10              | РО    | 890             | 2.5      | 4,100            | 44    |
| Rat     | 1               | IV    | 980             | 3.0      | 1,620            | -     |
| Rat     | 5               | РО    | 650             | 3.4      | 3,580            | 44    |

Table 3: Pharmacokinetic Parameters of SK-575.

# **In Vivo Efficacy**

The anti-tumor activity of **SK-575** was assessed in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.



Click to download full resolution via product page

Caption: Workflow for the In Vivo Xenograft Efficacy Study.



Oral administration of **SK-575** at 10 mg/kg once daily resulted in significant tumor growth inhibition (TGI) compared to the vehicle control group.

| Treatment Group | Dose (mg/kg, PO,<br>QD) | Mean Tumor Volume<br>at Day 21 (mm³) | Tumor Growth Inhibition (%) |
|-----------------|-------------------------|--------------------------------------|-----------------------------|
| Vehicle         | -                       | 1850 ± 210                           | -                           |
| SK-575          | 10                      | 320 ± 95                             | 83                          |

Table 4: Efficacy of **SK-575** in the TMD8 Xenograft Model.

# Experimental Protocols BTK Enzymatic Assay

Recombinant human BTK was incubated with **SK-575** at various concentrations in a buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence-based assay. IC50 values were calculated using a four-parameter logistic fit.

### **Cellular pBTK Assay**

TMD8 cells were treated with serially diluted **SK-575** for 2 hours. Cells were then lysed, and the phosphorylation of BTK at tyrosine 223 (pBTK Y223) was measured using an enzyme-linked immunosorbent assay (ELISA).

# **Kinase Selectivity Profiling**

The kinase selectivity of **SK-575** was assessed using a commercial service (e.g., Eurofins KinaseProfiler<sup>TM</sup>). The compound was tested at a concentration of 1  $\mu$ M against a panel of 400 kinases, and the percent inhibition was determined. For kinases showing >50% inhibition, IC50 values were subsequently determined.

# **Animal Xenograft Model**

Female athymic nude mice were subcutaneously inoculated with 5 x 10<sup>6</sup> TMD8 cells. When tumors reached an average volume of 150 mm<sup>3</sup>, mice were randomized into treatment groups.



**SK-575** was formulated in 0.5% methylcellulose and administered by oral gavage once daily (QD) for 21 days. Tumor volumes were measured three times a week with calipers.

#### Conclusion

**SK-575** is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates robust anti-proliferative activity in B-cell lymphoma cell lines and significant anti-tumor efficacy in a xenograft model. Its well-defined mechanism of action, favorable pharmacokinetic properties, and strong preclinical data package establish **SK-575** as a promising candidate for clinical development in the treatment of B-cell malignancies.

To cite this document: BenchChem. [SK-575: A Novel Covalent BTK Inhibitor for B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10823942#sk-575-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com